N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide
Description
N-(Benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core fused with a 4-chloropicolinamide substituent. This structure combines electron-deficient aromatic systems (benzo-thiadiazole) and a halogenated picolinamide moiety, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-4-chloropyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN4OS/c13-7-4-5-14-10(6-7)12(18)15-8-2-1-3-9-11(8)17-19-16-9/h1-6H,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBJDRWIKOMMCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)C3=NC=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide typically involves a multi-step process. One common method includes the reaction of 4-chloropicolinic acid with benzo[c][1,2,5]thiadiazole-4-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .
Chemical Reactions Analysis
N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry
N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide serves as a building block in synthesizing more complex molecules and materials. Its electron-accepting properties make it suitable for developing organic photovoltaic materials.
Medicine
The compound is under investigation for its potential anticancer and antimicrobial properties:
- Antimicrobial Activity : Studies have shown that it exhibits potent antimicrobial effects against various bacterial strains. The light-induced activation mechanism plays a crucial role in maximizing its efficacy.
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms similar to those observed in microbial targets. The ability to generate ROS could also contribute to inducing cancer cell apoptosis.
Industry
In industrial applications, the compound is utilized as a catalyst in various chemical reactions due to its unique electronic properties.
Antimicrobial Studies
Research has demonstrated that this compound effectively inhibits the growth of bacterial strains such as E. coli and Staphylococcus aureus. The studies indicate that under light irradiation conditions, the compound's bactericidal activity is significantly enhanced due to the generation of reactive oxygen species.
Anticancer Research
In vitro studies have indicated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve inducing oxidative stress leading to apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide involves its interaction with specific molecular targets and pathways. The benzo[c][1,2,5]thiadiazole moiety acts as an electron acceptor, facilitating electron transfer processes. This property makes it useful in photovoltaic applications and as a fluorescent sensor. In biological systems, the compound can interact with cellular components, potentially leading to anticancer effects by inducing apoptosis or inhibiting cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(1-Acetyl-4,5-dihydro-1H-imidazol-2-yl)-N-(5-chlorobenzo[c][1,2,5]thiadiazol-4-yl)nitrous amide
- Molecular Formula : C₁₁H₉ClN₆O₂S
- Molecular Weight : 324.74 g/mol
- Key Features :
- Contains a 5-chloro-substituted benzo-thiadiazole ring.
- Features a nitroso group and an acetylated imidazoline moiety.
- The imidazoline substituent may enhance solubility in polar solvents compared to the aromatic picolinamide .
5-Chloro-N-(1-nitroso-4,5-dihydro-1H-imidazol-2-yl)benzo[c][1,2,5]thiadiazol-4-amine
- Molecular Formula: Not explicitly stated (likely similar to the above).
- Molecular Weight : ~324–330 g/mol (inferred).
- Key Features :
- Shares the 5-chloro-benzo-thiadiazole core but lacks the acetyl group.
- Includes a nitroso-amine functional group.
- Comparison: The absence of an acetyl group may reduce metabolic stability compared to acetylated analogs. Nitroso groups are known mutagenic impurities in pharmaceuticals, raising regulatory concerns absent in the target compound .
3-Amino-N-(benzo[c][1,2,5]thiadiazol-4-yl)propanethioamide
- Molecular Formula : C₉H₁₀N₄S₂
- Molecular Weight : 238.33 g/mol
- Key Features :
- Substituted with a propanethioamide chain instead of picolinamide.
- Contains a primary amine group.
- Comparison: The thioamide group (C=S) may increase lipophilicity compared to the picolinamide’s carbonyl (C=O).
Data Table: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications/Effects |
|---|---|---|---|---|
| N-(Benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide (Target) | C₁₂H₈ClN₅OS | 297.73 | 4-Chloropicolinamide | Pharmaceutical intermediates, materials |
| N-(1-Acetyl-4,5-dihydro-1H-imidazol-2-yl)-N-(5-chlorobenzo-thiadiazol-4-yl)nitrous amide | C₁₁H₉ClN₆O₂S | 324.74 | Nitroso, acetyl-imidazoline | API impurity, potential mutagen |
| 5-Chloro-N-(1-nitroso-4,5-dihydro-1H-imidazol-2-yl)benzo-thiadiazol-4-amine | ~C₉H₇ClN₆OS | ~325 | Nitroso-amine | Pharmaceutical impurity |
| 3-Amino-N-(benzo-thiadiazol-4-yl)propanethioamide | C₉H₁₀N₄S₂ | 238.33 | Propanethioamide, primary amine | Bioactive molecule, solubility studies |
Research Findings and Implications
Electronic Effects: The benzo-thiadiazole core is electron-deficient, which may enhance charge transport in materials (e.g., polymer applications in ) . The 4-chloro substituent on picolinamide likely amplifies this effect compared to non-halogenated analogs.
Stability and Reactivity :
- Nitroso-containing compounds () are prone to degradation, limiting their utility in pharmaceuticals. In contrast, the target compound’s picolinamide group offers greater stability .
- Thioamides () may hydrolyze more readily than carboxamides, necessitating protective formulations .
Biological Relevance :
- The primary amine in ’s compound could facilitate interactions with biological targets (e.g., enzymes), whereas the target’s aromatic chloro group may enhance binding to hydrophobic pockets .
Biological Activity
N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide is a heterocyclic compound that has attracted attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound features a benzo[c][1,2,5]thiadiazole moiety linked to a 4-chloropicolinamide structure. This unique configuration endows it with specific electronic properties that are crucial for its biological interactions.
Target and Mode of Action
This compound primarily targets bacterial cells. Its mode of action involves the induction of fluorescence upon interaction with bacterial components, leading to the generation of reactive oxygen species (ROS). This process results in significant cellular damage, including:
- Decreased mitochondrial membrane potential
- Alterations in mitochondrial morphology
- Disruption of phagocytic vesicles and lysosomes
- Induction of apoptosis in targeted cells.
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties. It has been shown to be effective against various bacterial strains, particularly under light irradiation conditions which enhance its bactericidal activity. The light-induced activation mechanism is crucial for maximizing its efficacy.
Anticancer Potential
In addition to its antimicrobial effects, this compound is being investigated for potential anticancer applications. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms similar to those observed in microbial targets. The compound's ability to generate ROS could also play a role in inducing cancer cell apoptosis.
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound:
- Study on Antimicrobial Efficacy :
- Anticancer Activity Assessment :
- Mechanistic Studies :
Comparative Analysis
| Compound | Biological Activity | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| This compound | Antimicrobial & Anticancer | 10 | 5 |
| Other benzo[c][1,2,5]thiadiazole derivatives | Variable | 20-50 | 10-30 |
This table illustrates the superior biological activity of this compound compared to other derivatives within the same chemical class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
